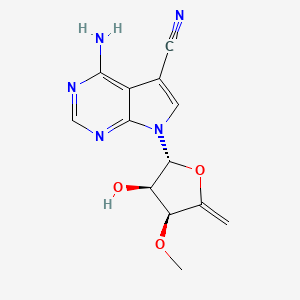
Mycalisine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycalisine A is a naturally occurring nucleoside isolated from the marine sponge Mycale sp. It belongs to the class of 7-deazapurine nucleosides, which are known for their unique structural features and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Mycalisine A involves a multi-step process starting from toyocamycin. The synthesis includes key steps such as methylation with diazomethane and catalytic amounts of tin(II) chloride, followed by acetylation with acetic anhydride and catalytic amounts of 4-dimethylaminopyridine (DMAP). The final product is obtained through deblocking using methanolic ammonia .
Industrial Production Methods
The use of commercially available starting materials like d-xylose and the implementation of Vorbrüggen glycosylation as a key step make the process feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mycalisine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Mycalisine A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its ability to inhibit cell division in fertilized starfish eggs.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
Mycalisine A exerts its effects by targeting specific molecular pathways involved in cell division. It inhibits the division of fertilized starfish eggs by interfering with the normal function of nucleic acids. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in DNA replication and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tubercidin: Another 7-deazapurine nucleoside with similar biological activities.
Toyocamycin: A structurally related compound used as a starting material for the synthesis of Mycalisine A.
Mycalisine B: A closely related compound with similar structural features and biological activities.
Uniqueness of this compound
This compound is unique due to its specific structural features, such as the unsaturation between the 4’ and 5’ positions of the ribose moiety.
Eigenschaften
| 98890-73-4 | |
Molekularformel |
C13H13N5O3 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
4-amino-7-[(2R,3R,4S)-3-hydroxy-4-methoxy-5-methylideneoxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H13N5O3/c1-6-10(20-2)9(19)13(21-6)18-4-7(3-14)8-11(15)16-5-17-12(8)18/h4-5,9-10,13,19H,1H2,2H3,(H2,15,16,17)/t9-,10-,13-/m1/s1 |
InChI-Schlüssel |
QKVCQUDQCLOYOP-GIPNMCIBSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]([C@@H](OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
Kanonische SMILES |
COC1C(C(OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



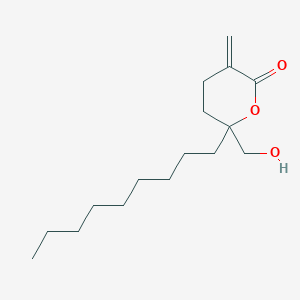
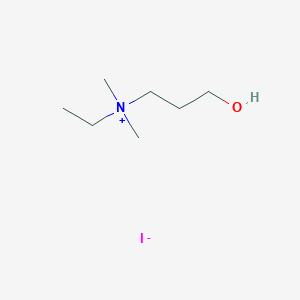
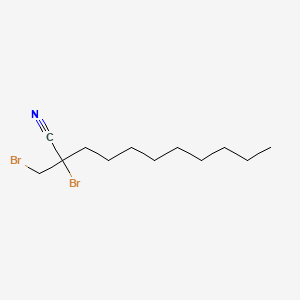

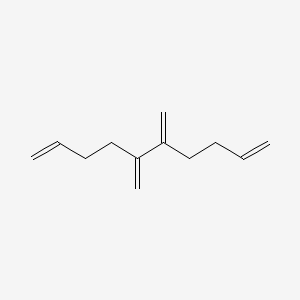
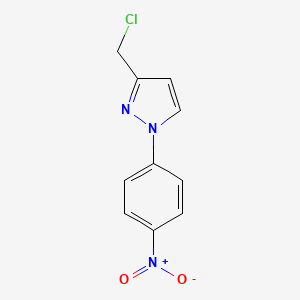
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
